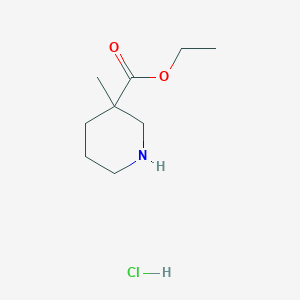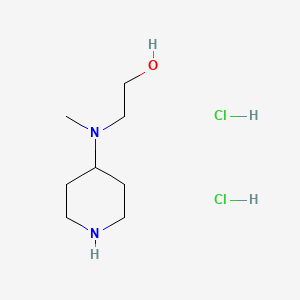
2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride
説明
The compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of similar compounds like “methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride” has been reported . The InChI code for this compound is1S/C9H18N2O2.2ClH/c1-11(7-9(12)13-2)8-3-5-10-6-4-8;;/h8,10H,3-7H2,1-2H3;2*1H . Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride” have been reported. The molecular weight of this compound is 259.18 .科学的研究の応用
Drug Synthesis and Design
2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride: is a piperidine derivative, which is a crucial building block in medicinal chemistry. Piperidine structures are found in more than twenty classes of pharmaceuticals . This compound can be used to synthesize various drug molecules, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier.
Catalysis in Organic Reactions
The piperidine moiety in this compound can act as a catalyst or co-catalyst in organic synthesis. It can facilitate enantioselective synthesis, which is vital for creating drugs with specific chiralities . This is particularly important in the pharmaceutical industry where the chirality of a drug can affect its efficacy and safety.
Biological Activity Modulation
Piperidine derivatives are known to exhibit a range of biological activities. They can modulate the activity of various enzymes and receptors in the body. As such, 2-(Methyl-piperidin-4-yl-amino)-ethanol dihydrochloride could be used in research to study its effects on biological pathways and discover new therapeutic agents .
Neuropharmacological Research
Due to the structural similarity to natural neurotransmitters, this compound may be used in neuropharmacological research. It could serve as a lead compound for the development of new neuroactive drugs, potentially aiding in the treatment of conditions like depression, anxiety, and schizophrenia .
Chemical Biology Probes
In chemical biology, this compound could be used to create probes to study biological systems. These probes can help in understanding the interaction between drugs and their targets at a molecular level, which is essential for drug discovery and development .
Material Science
Piperidine derivatives can also play a role in material science. They can be incorporated into polymers to alter their properties, such as increasing flexibility or enhancing electrical conductivity. This makes them valuable in the development of new materials for various applications .
Safety and Hazards
The safety information for “methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2-[methyl(piperidin-4-yl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.2ClH/c1-10(6-7-11)8-2-4-9-5-3-8;;/h8-9,11H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPUINMSKCVTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



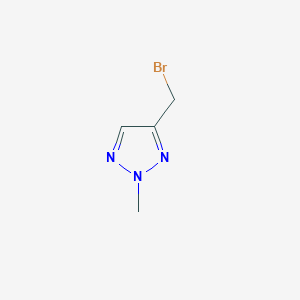
![Tert-butyl 4-[2-(4-bromophenoxy)ethyl]piperazine-1-carboxylate](/img/structure/B1532633.png)

![4-[2-(Trimethylsilyl)ethyl]aniline](/img/structure/B1532638.png)
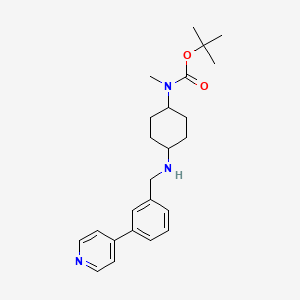
![4-[2-(4-Chlorophenyl)ethoxy]benzoic acid](/img/structure/B1532642.png)

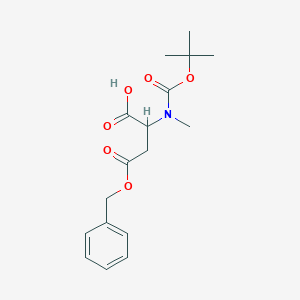


methanone](/img/structure/B1532648.png)
![N-[2-(Phenethyloxy)benzyl]cyclopentanamine](/img/structure/B1532650.png)
![methyl [(4aR,7aS)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetate dihydrochloride](/img/structure/B1532651.png)
